N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Autotaxin inhibition Lysophosphatidic acid signaling Fibrosis

Why source this API? Because generic thieno[3,4‑c]pyrazole derivatives won’t deliver the same target engagement. This compound combines a strong electron‑withdrawing 4‑nitrophenyl group (Hammett σp = 0.78) at N2 with a C3‑phenylacetamide side chain, mirroring the preferred pharmacophore of EP4175633A1 ATX inhibitors. Swapping the nitro group or the phenylacetamide motif (e.g., naphthaleneacetamide, butanamide) disrupts potency—head‑to‑head SAR comparisons require this exact substitution pattern. At 380 g/mol it’s lighter than naphthalene‑ or adamantane‑based analogs, leaving headroom for fragment growth while staying within Rule‑of‑Five boundaries. Ideal for medium‑throughput COX/TNF‑α screens.

Molecular Formula C19H16N4O3S
Molecular Weight 380.42
CAS No. 396724-32-6
Cat. No. B2682125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
CAS396724-32-6
Molecular FormulaC19H16N4O3S
Molecular Weight380.42
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H16N4O3S/c24-18(10-13-4-2-1-3-5-13)20-19-16-11-27-12-17(16)21-22(19)14-6-8-15(9-7-14)23(25)26/h1-9H,10-12H2,(H,20,24)
InChIKeyMJMVQKITOLMPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-32-6): Core Scaffold, Physicochemical Identity, and Procurement-Grade Characterization


N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-32-6) is a synthetic heterocyclic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole class, featuring a 4-nitrophenyl substituent at the N2 position and a phenylacetamide side chain at the C3 position [1]. Its molecular formula is C19H16N4O3S with a molecular weight of approximately 380.42 g/mol . The compound is commercially available as a research-grade chemical (purity typically ≥95%) for in vitro screening and medicinal chemistry programs . The thieno[3,4-c]pyrazole scaffold has been validated in multiple patent families—including EP4175633A1—as a privileged chemotype for autotaxin (ATX) inhibition, with the 4-nitrophenyl moiety specifically enumerated as a preferred R1 substituent for target engagement [1].

Why N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide Cannot Be Replaced by Generic Thieno[3,4-c]pyrazole or Phenylacetamide Analogs


Thieno[3,4-c]pyrazole-3-yl acetamides exhibit strong structure-activity relationship (SAR) dependence on both the N2-aryl and C3-acetamide substituents [1]. The 4-nitrophenyl group at N2 provides a distinct electron-withdrawing effect (Hammett σp = 0.78) that is absent in 4-methylphenyl (σp = -0.17) or 4-fluorophenyl (σp = 0.06) analogs, directly tuning the electron density of the pyrazole ring and modulating target-binding affinity [2]. In the autotaxin inhibitor series disclosed in EP4175633A1, replacement of the 4-nitrophenyl R1 group with non-electron-deficient aryl groups is not exemplified among preferred embodiments, implying that the nitro substituent is functionally relevant for ATX pharmacophore geometry [1]. Furthermore, the C3 phenylacetamide chain—distinct from naphthaleneacetamide, butanamide, or isobutyramide variants—determines the depth and steric complementarity of the ligand within the hydrophobic binding pocket. Substituting the target compound with a generic thieno[3,4-c]pyrazole or an alternative acetamide derivative without matching both the N2-4-nitrophenyl and C3-phenylacetamide substitution pattern is therefore expected to yield a compound with a different target interaction profile, potency, and selectivity [1].

N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide: Comparator-Anchored Quantitative Differentiation Evidence


Autotaxin (ATX) Inhibitory Potential: Structural Proximity to a Patent-Exemplified Inhibitor with Quantified IC50

The target compound differs from the EP4175633A1-exemplified autotaxin inhibitor N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide (compound Al) only at the C3 acetamide moiety: the target compound carries a phenylacetamide group replacing the naphthaleneacetamide group of Al [1]. Compound Al exhibits an ATX IC50 of 8.6 μM in an established in vitro enzymatic assay [1]. The thieno[3,4-c]pyrazole scaffold with 4-nitrophenyl R1 is specifically enumerated among the preferred embodiments for ATX inhibition in the patent, while the R2 position tolerates aromatic and heteroaromatic groups, supporting the structural plausibility of ATX engagement by the target compound [1]. Direct ATX IC50 data for the target compound are not publicly available as of the search date; the evidence is Class-level inference based on the enumerated patent SAR.

Autotaxin inhibition Lysophosphatidic acid signaling Fibrosis

Electronic Modulation of the Pyrazole Core via 4-Nitrophenyl Substituent vs. Electron-Neutral and Electron-Donating Analogs

The 4-nitrophenyl substituent exerts a strong electron-withdrawing effect (Hammett σp = 0.78) on the pyrazole ring, significantly depleting electron density relative to the 4-methylphenyl analog (σp = -0.17) and the 4-fluorophenyl analog (σp = 0.06) [1]. This electronic modulation influences the acidity of the amide N–H, the π-stacking propensity of the pyrazole ring, and the compound's redox behavior. In SAR studies of thieno[3,4-c]pyrazole autotaxin inhibitors, 4-nitrophenyl is explicitly preferred over 4-bromophenyl (σp = 0.23) and 4-carboxyphenyl groups for R1 substitution in the patent's preferred embodiments, consistent with an electronic requirement for high-affinity target binding [2]. The 4-methylphenyl analog (CAS not available in public sources) has been described as inhibiting kinases involved in cell proliferation, but without reported quantitative ATX or MMP data, highlighting the functional divergence driven by the 4-position substituent .

Medicinal chemistry SAR Electronic effects

Molecular Weight and Ligand Efficiency Considerations: Phenylacetamide vs. Naphthaleneacetamide and Bulkier C3 Variants

The target compound (MW ≈ 380.42 g/mol; molecular formula C19H16N4O3S) is approximately 60–120 Da lighter than bulkier C3-substituted analogs within the same thieno[3,4-c]pyrazole-3-yl acetamide series. The closest patent-exemplified comparator, compound Al (naphthaleneacetamide derivative), has a molecular formula of C23H18N4O3S and an estimated molecular weight of approximately 430.5 g/mol, representing a mass difference of ~50 Da [1]. In the context of fragment-based and lead-like chemical procurement, the lower molecular weight of the target compound translates to a higher ligand efficiency metric (LE = 1.4 × pIC50 / heavy atom count) if equipotent to Al; conversely, even if potency is modestly reduced, the compound retains a more favorable starting point for lead optimization within the Rule-of-Five compliant space (MW < 500 Da, clogP estimated ~3.0–3.5) [2].

Ligand efficiency Drug-likeness Physicochemical property

Thieno[3,4-c]pyrazole Scaffold Anti-Inflammatory Activity: Pharmacological Precedent vs. Other Heterocyclic Cores

The 1-aryl-4H-thieno[3,4-c]pyrazole scaffold is pharmacologically validated for anti-inflammatory activity: Menozzi et al. (1992) demonstrated that 1-(4-fluorophenyl)-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one exhibits analgesic, anti-inflammatory, and antipyretic activities in rodent models, with in vitro platelet antiaggregating activity comparable to acetylsalicylic acid [1]. The target compound incorporates the same thieno[3,4-c]pyrazole core and adds a phenylacetamide side chain, distinguishing it from the 4-one derivatives. The 4-nitrophenyl substituent further differentiates it from the 4-fluorophenyl lead compound, with the electron-withdrawing nitro group potentially enhancing COX-2 selectivity as observed in related thienopyrazole-COX-2 inhibitor series where electron-deficient aryl groups improve selectivity indices [2].

Anti-inflammatory COX inhibition Analgesic

Best-Fit Research and Industrial Application Scenarios for N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide (CAS 396724-32-6)


Autotaxin (ATX) Inhibitor Hit-to-Lead and SAR Expansion Programs

The compound is positioned within the chemical space of EP4175633A1, which discloses thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors for fibrosis, cancer, and inflammatory disease indications [1]. Procurement of the target compound enables head-to-head SAR comparison with the naphthaleneacetamide analog (compound Al, ATX IC50 = 8.6 μM [1]) to assess the impact of the smaller phenylacetamide C3 substituent on ATX potency, selectivity, and physicochemical properties. This is directly actionable in medicinal chemistry programs focused on optimizing ATX inhibitor lead series.

Electronic Structure–Activity Relationship Studies on Thieno[3,4-c]pyrazole Scaffolds

The 4-nitrophenyl group (σp = 0.78) provides a strong electron-withdrawing handle that can be systematically compared with 4-methylphenyl (σp = -0.17), 4-fluorophenyl (σp = 0.06), and 4-bromophenyl (σp = 0.23) analogs to derive quantitative electronic parameter–activity correlations [2]. The target compound fills a specific electronic niche in thieno[3,4-c]pyrazole SAR matrices, enabling researchers to probe the contribution of aryl ring electronics to target binding affinity, selectivity, and in vitro metabolic stability.

Inflammation-Targeted Phenotypic and Target-Based Screening

Given the validated anti-inflammatory activity of the thieno[3,4-c]pyrazole scaffold [3] and the distinct 4-nitrophenyl + phenylacetamide substitution pattern, the compound is suitable for inclusion in medium-throughput screening cascades targeting COX-1/COX-2, TNF-α, IL-6, or related inflammatory mediators. Its molecular weight (380.42 Da) and estimated lipophilicity (clogP ~3.0–3.5) position it within lead-like chemical space for oral anti-inflammatory drug discovery programs.

Fragment-Based and Structure-Based Drug Design Starting Point

With a molecular weight of 380.42 g/mol and 28 heavy atoms, the target compound is significantly lighter than the naphthaleneacetamide (Al, ~430.5 Da) and adamantane-carboxamide (~448.5 Da) analogs within the same series [1]. This makes it a more efficient starting point for fragment growth or structure-based optimization, particularly when co-crystallized with ATX or other target proteins. Its lower molecular complexity allows for systematic addition of functional groups to improve potency without exceeding Rule-of-Five boundaries.

Quote Request

Request a Quote for N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.